molecular formula C23H18N4OS B4550401 1-(1,3-benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine

1-(1,3-benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B4550401
M. Wt: 398.5 g/mol
InChI Key: OMINSCUSVFMBEY-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C23H18N4OS and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.12013238 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine derivatives involves complex chemical reactions aiming to explore their structural and functional properties. One study detailed the synthesis and X-ray crystal structure analysis of pyrazole derivatives, indicating a potential for antitumor, antifungal, and antibacterial applications due to their unique geometric and electronic configurations (Titi et al., 2020). These findings are pivotal for understanding the interaction mechanisms of these compounds with biological targets.

Antimicrobial Activity

A significant area of application for these derivatives is their antimicrobial activity. Various studies have synthesized benzothiazolyl pyrazolone derivatives and evaluated their efficacy against a range of microbial strains. For instance, Yadav et al. (2010) reported on the in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Salmonella typhi, highlighting the potential of these compounds as antibacterial agents (Yadav et al., 2010). Similarly, compounds bearing the benzothiazole unit have been shown to exhibit antifungal properties, further underscoring the versatility of these chemicals in combating various infections.

Anti-cancer Potential

The anti-cancer potential of this compound derivatives has also been a subject of interest. Research demonstrates that certain derivatives can exhibit cytotoxic activities against cancer cell lines, suggesting their utility in cancer treatment strategies. For example, Sharma et al. (2022) developed derivatives with considerable anti-infective and cytotoxic activity, indicating a promising avenue for the development of new anti-cancer agents (Sharma et al., 2022).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(phenoxymethyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c24-22-21(16-9-3-1-4-10-16)19(15-28-17-11-5-2-6-12-17)26-27(22)23-25-18-13-7-8-14-20(18)29-23/h1-14H,15,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMINSCUSVFMBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.